molecular formula C23H18BrN3O4S B2354471 (E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721904-94-5

(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide

Numéro de catalogue: B2354471
Numéro CAS: 721904-94-5
Poids moléculaire: 512.38
Clé InChI: ACAFHURDNXPAOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (molecular formula: C₂₃H₁₇BrN₃O₄S, molecular weight: 486.38 g/mol) features a sulfamoyl-linked 4-bromophenyl group, a 2-methoxyphenyl moiety, and an (E)-configured cyano-enamide scaffold. The compound is cataloged as a building block by Enamine Ltd., indicating its utility in high-throughput synthesis for drug discovery .

Propriétés

IUPAC Name

(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4S/c1-31-22-12-11-20(32(29,30)27-19-9-7-18(24)8-10-19)14-21(22)26-23(28)17(15-25)13-16-5-3-2-4-6-16/h2-14,27H,1H3,(H,26,28)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAFHURDNXPAOV-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)NC(=O)C(=CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)NC(=O)/C(=C/C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article details its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic effects.

Chemical Structure and Properties

The compound has the following molecular formula: C23H18BrN3O4S. Its structure features a sulfamoyl group, a methoxyphenyl moiety, and a cyano group, which contribute to its biological activities. The presence of the bromophenyl group may enhance its pharmacological profile by increasing lipophilicity and altering receptor interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC23H18BrN3O4S
Functional GroupsSulfamoyl, Methoxy, Cyano
Key Substituents4-Bromophenyl
Core StructureProp-2-enamide

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired product. The general synthetic route includes:

  • Formation of Sulfonamide : Reaction of 4-bromobenzenesulfonamide with 2-methoxyphenol.
  • Amidation : Coupling with cyanoacetic acid derivatives to introduce the cyano group.
  • Purification : Recrystallization or chromatography to obtain pure (E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of related compounds in the cinnamamide class, suggesting that (E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide may exhibit similar effects. For instance, a related derivative demonstrated significant activity in various seizure models:

  • Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test : ED50 = 44.46 mg/kg (mice, i.p.)

These findings suggest that modifications in the structure can lead to enhanced biological activity against seizures.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of neurotransmitter systems, particularly GABAergic pathways. The structural features likely influence binding affinity to relevant receptors or enzymes involved in seizure propagation.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that related compounds exhibit safety profiles with minimal toxicity at concentrations up to 100 µM in cell lines such as HepG2 and H9c2. This suggests a favorable safety margin for further preclinical studies.

Table 2: Biological Activity Summary

Activity TypeModel/AssayResult
AnticonvulsantFrings Audiogenic Seizure ModelED50 = 13.21 mg/kg (i.p.)
AnticonvulsantMaximal Electroshock TestED50 = 44.46 mg/kg (mice)
CytotoxicityHepG2 Cell LineSafe up to 100 µM

Case Studies and Research Findings

  • Cinnamamide Derivatives : Research on cinnamamide derivatives has indicated a broad spectrum of anticonvulsant activity across various animal models, suggesting that structural modifications can lead to significant pharmacological effects.
  • Structure-Activity Relationships : Studies have shown that the presence and position of substituents on the phenyl ring significantly influence anticonvulsant activity, with certain configurations enhancing efficacy against seizures.
  • Preclinical Evaluation : Ongoing preclinical evaluations are necessary to establish the therapeutic potential of (E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide in treating epilepsy and other neurological disorders.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Halogen and Sulfonamide Variations

  • N-{2-Chloro-5-[(3-Chloro-4-Methylphenyl)Sulfamoyl]Phenyl}-2-Cyano-3-Phenylprop-2-Enamide (C₂₃H₁₇Cl₂N₃O₃) This analogue replaces the 4-bromophenyl group with a 3-chloro-4-methylphenyl substituent and introduces a second chlorine atom on the phenyl ring. The substitution reduces molecular weight (463.31 g/mol vs. 486.38 g/mol) and increases lipophilicity (Cl vs.
  • 5-(4-Bromophenyl)-N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-1,3-Oxazol-2-Amine Replacing the cyano-enamide group with an oxazole ring eliminates the conjugated π-system, which may reduce electrophilicity and affect interactions with nucleophilic residues in enzymatic targets. The ethylsulfonyl group enhances solubility compared to the sulfamoyl linker in the target compound .

Cyano-Enamide Derivatives with Heterocyclic Cores

  • (E)-3-[5-(2-Bromophenyl)Furan-2-yl]-2-Cyano-N,N-Diethylprop-2-Enamide This compound substitutes the sulfamoyl-methoxyphenyl group with a 2-bromophenyl-furan system.
  • 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ257) The dihydropyridine core introduces conformational flexibility and redox activity, contrasting with the rigid enamide in the target compound. The thioether linkage may confer distinct metabolic stability profiles .

Sulfonamide-Containing Analogues

  • N-(2-(5-(4-Methoxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazol-4-yl)Ethyl)-4-Pentyl-Benzenesulfonamide The imidazole-pyridine core and pentylbenzenesulfonamide group enhance basicity and hydrophobicity, respectively. Such modifications could shift selectivity toward histidine kinase or cytochrome P450 targets compared to the target compound’s sulfamoyl-enamide system .

Méthodes De Préparation

Route A: Sequential Sulfamoylation and Enamide Formation

This method begins with functionalizing 2-methoxy-5-nitroaniline via sulfamoylation, followed by nitro reduction and acryloylation. The final step involves Knoevenagel condensation to introduce the cyano group.

Route B: One-Pot Tandem Reaction

A more recent approach utilizes palladium-catalyzed coupling to simultaneously install the sulfamoyl and cyanoenamide groups, reducing purification steps.

Step-by-Step Synthesis via Route A

Synthesis of 5-[(4-Bromophenyl)sulfamoyl]-2-Methoxyaniline

Step 1: Sulfamoylation of 2-Methoxy-5-Nitroaniline
2-Methoxy-5-nitroaniline reacts with 4-bromobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, to yield 5-nitro-2-methoxy-N-(4-bromophenyl)sulfonamide. The reaction proceeds at 0–5°C to minimize side reactions.

Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, producing 5-[(4-bromophenyl)sulfamoyl]-2-methoxyaniline in 92% yield.

Acryloylation and Cyanoenamide Formation

Step 3: Acryloylation
The aniline intermediate reacts with acryloyl chloride in tetrahydrofuran (THF) under nitrogen, yielding N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]acrylamide.

Step 4: Knoevenagel Condensation
Treatment with cyanoacetic acid and piperidine in refluxing toluene facilitates α,β-unsaturation, forming the E-enamide. The stereoselectivity is controlled by steric hindrance, favoring the E-isomer (78% yield).

Optimization of Reaction Conditions

Catalytic Systems for Sulfamoylation

Solid acid catalysts, such as sulfate-supported iron oxide, enhance sulfamoylation efficiency by reducing reaction times from 12 h to 5 h. Alternative bases like N,N-dimethylaminopyridine (DMAP) improve yields by 15% compared to triethylamine.

Solvent Effects on Enamide Formation

Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but promote Z-isomer formation. Non-polar solvents like toluene favor E-selectivity due to reduced solvation of the transition state.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, CH=), 3.91 (s, 3H, OCH₃).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Isomer Separation

The E/Z mixture (ratio 4:1) is separable via fractional crystallization from ethanol/water (3:1), exploiting differential solubility.

Sulfamoyl Hydrolysis

Acidic conditions during workup may cleave the sulfamoyl group. Neutralization with sodium bicarbonate before extraction minimizes this side reaction.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Yield 62% 55%
Steps 4 3
E Selectivity 78% 85%
Catalyst Cost Low High

Route B’s higher selectivity is offset by the expense of palladium catalysts, making Route A more viable for large-scale synthesis.

Applications and Derivative Synthesis

The enamide’s electron-deficient double bond facilitates Michael additions, enabling access to pyrrolidine derivatives with enhanced bioactivity. Sulfamoyl-modified analogs show promise as tubulin polymerization inhibitors, with IC₅₀ values <100 nM.

Q & A

Basic: What are the optimal synthetic routes for (E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfamoylation, condensation, and cyclization. Key steps include:

  • Sulfamoylation of 4-bromophenylamine under controlled pH (8–9) and temperature (0–5°C) to form the sulfamoyl intermediate .
  • Condensation with 2-cyano-3-phenylprop-2-enoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Reaction conditions critically impact yield:

  • Temperature: Excess heat (>60°C) during sulfamoylation can lead to decomposition of the bromophenyl group .
  • Catalysts: Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate stability but require rigorous drying to avoid hydrolysis .

Analytical Validation:

  • HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .
  • ¹H/¹³C NMR verifies regioselectivity of the (E)-isomer via coupling constants (J = 12–16 Hz for trans-configuration) .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer:
Discrepancies often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies include:

  • Comparative dose-response profiling in parallel assays (e.g., cell-free vs. cell-based) to isolate confounding factors .
  • Metabolic stability assays using liver microsomes to assess if hepatic metabolism alters activity .
  • Structural analogs with isotopic labeling (e.g., ¹⁸F or ²H) to track target engagement via PET or mass spectrometry .

Case Study:
Inconsistent IC₅₀ values (0.5 µM vs. 5 µM) for kinase inhibition were traced to differential ATP concentrations in assays. Normalizing ATP levels to physiological conditions (1 mM) resolved the discrepancy .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR: Assign peaks for the sulfamoyl group (δ 7.4–7.6 ppm for aromatic protons, δ 120–130 ppm for carbons) and cyano group (δ 115–120 ppm) .
  • IR Spectroscopy: Confirm sulfonamide (S=O stretch at 1320–1350 cm⁻¹) and cyano (C≡N stretch at 2220–2260 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ at m/z 538.0521) with <2 ppm error .

Validation Workflow:

Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) .

Cross-check with structurally characterized analogs (e.g., bromophenyl derivatives in ) .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound when interacting with enzymatic targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs. For example, the 4-bromophenyl group occupies a hydrophobic pocket in caspase-3 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Molecular Dynamics Simulations: Model conformational changes in the enzyme active site upon compound binding .

Example:
The compound’s cyano group forms a hydrogen bond with Thr62 in the ATP-binding site of EGFR kinase, as shown in 2.1 Å resolution crystallographic data .

Basic: How does the presence of the 4-bromophenylsulfamoyl group affect the compound's physicochemical properties?

Methodological Answer:
The 4-bromophenylsulfamoyl group:

  • Enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability .
  • Reduces aqueous solubility (<10 µg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., PEG-400) .
  • Increases metabolic stability by resisting CYP450-mediated oxidation due to bromine’s electron-withdrawing effect .

Comparative Data:

DerivativelogPSolubility (µg/mL)Metabolic Half-life (h)
4-Bromo3.88.26.7
4-Fluoro2.922.43.1
Data from and .

Advanced: What experimental approaches are recommended to address conflicting results in the compound's pharmacokinetic profiles observed in in vitro vs. ex vivo models?

Methodological Answer:

  • Protein Binding Studies: Use equilibrium dialysis to measure free fraction (fu) in plasma; discrepancies often arise from albumin binding .
  • Permeability Assays: Compare Caco-2 (in vitro) and intestinal perfusion (ex vivo) models to identify efflux transporter involvement (e.g., P-gp) .
  • Metabolite Identification: Use LC-MS/MS to detect species-specific metabolites (e.g., glutathione conjugates in rodents but not humans) .

Resolution Example:
A 10-fold lower AUC in rats vs. in vitro predictions was traced to rapid glucuronidation. Inhibiting UGT enzymes with borneol normalized exposure levels .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.